Drosophilin A

Catalog No.
S3341351
CAS No.
484-67-3
M.F
C7H4Cl4O2
M. Wt
261.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Drosophilin A

CAS Number

484-67-3

Product Name

Drosophilin A

IUPAC Name

2,3,5,6-tetrachloro-4-methoxyphenol

Molecular Formula

C7H4Cl4O2

Molecular Weight

261.9 g/mol

InChI

InChI=1S/C7H4Cl4O2/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H,1H3

InChI Key

XIWJLPHQDBDOAN-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl

Description

Drosophilin A is a natural product found in Mycena megaspora, Phylloporia ribis, and other organisms with data available.

Drosophilin A is a compound that has garnered interest due to its unique chemical structure and biological properties. It is classified as a sulfonium compound, specifically a derivative of p-methoxytetrachlorophenol, which is characterized by a sulfonium ion that imparts lability to the methyl group in its structure. This compound was identified through various analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, which confirmed its molecular identity and structural characteristics .

Involving Drosophilin A primarily include its formation from L-methionine and adenosine triphosphate (ATP). The reaction mechanism suggests that the sulfonium group plays a critical role in the reactivity of Drosophilin A, facilitating various transformations. The methyl group in Drosophilin A is particularly susceptible to nucleophilic attack, which can lead to the formation of several derivatives under specific conditions. This reactivity is significant for understanding its potential applications in synthetic chemistry and biological systems .

Drosophilin A exhibits notable biological activities, particularly in the context of its interaction with various biological systems. Research indicates that it may have roles in plant-animal interactions, particularly within the context of Drosophila species, where it may influence metabolic pathways related to detoxification processes. Its activity has been linked to the modulation of cytochrome P450 enzymes, which are essential for metabolizing various endogenous and exogenous compounds . Additionally, studies suggest that Drosophilin A may affect aging processes in Drosophila melanogaster, contributing to the understanding of molecular damage accumulation during aging .

The synthesis of Drosophilin A can be achieved through several methods, with one prominent approach involving the reaction between L-methionine and ATP. This method capitalizes on the inherent reactivity of these starting materials under specific conditions to yield Drosophilin A efficiently. Additionally, alternative synthetic routes may involve the use of various catalysts or reagents to facilitate the formation of this compound from simpler precursors. The exploration of these synthetic pathways is crucial for optimizing yield and purity for further applications .

Drosophilin A has potential applications in various fields, including:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting metabolic processes.
  • Agriculture: Its role in plant-animal interactions suggests possible applications as a biopesticide or in enhancing crop resistance to pests.
  • Research: It can be utilized as a biochemical tool for studying metabolic pathways and aging processes in model organisms like Drosophila melanogaster.

Interaction studies involving Drosophilin A have highlighted its significance in biochemical pathways. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. These interactions can influence detoxification processes in organisms exposed to environmental toxins or dietary allelochemicals. Furthermore, ongoing research aims to elucidate the specific isoforms of cytochrome P450 involved in these interactions and their implications for evolutionary biology .

Several compounds share structural or functional similarities with Drosophilin A. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
TetrachlorophenolChlorinated phenolic compoundKnown for its environmental persistence
MethoxytetrachlorophenolMethylated derivative of tetrachlorophenolExhibits similar biological activities
Sulfonium CompoundsGeneral class featuring sulfur atoms bonded to carbonDiverse reactivity profiles across different contexts

Drosophilin A stands out due to its specific sulfonium structure and its unique reactivity profile compared to these similar compounds. Its role in biological systems, particularly within Drosophila, further distinguishes it from other chlorinated or methylated phenolic compounds.

XLogP3

4.4

Melting Point

116.0 °C

UNII

9L66708EXW

Other CAS

484-67-3

Wikipedia

Drosophilin a

Dates

Modify: 2024-02-18

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